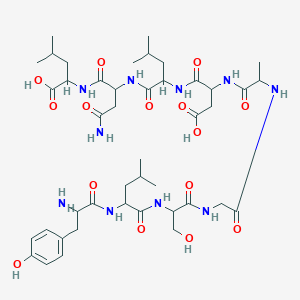
Cancer/testis antigen 1 (94-102)
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
Cancer/testis antigen 1; NY-ESO-1
科学的研究の応用
Immunotherapy and Vaccine Development
Cancer/testis (CT) antigens, including CTA1, are prime targets for cancer immunotherapy due to their restricted expression in male germ cells and various tumor types, and not in adult somatic tissues. This characteristic makes them ideal for developing antigen-specific cancer vaccines. Clinical trials utilizing cancer vaccines targeting CT antigens like MAGE-A and NY-ESO-1 are ongoing, highlighting the therapeutic potential of CT antigens in cancer treatment (Scanlan et al., 2002).
Biomarkers for Early Cancer Detection
CT antigens, including CTA1, can serve as biomarkers for early cancer detection. Their specific expression in tumors and absence in most normal adult tissues allow for their utilization in identifying cancers at early stages. This characteristic enhances the potential of CT antigens in diagnostic applications (Ghafouri-Fard & Modarressi, 2009).
Role in Tumor Progression and Immune Evasion
CT antigens are implicated in tumor progression and may contribute to the neoplastic phenotype, including features like immortality, invasiveness, immune evasion, and metastatic capacity. Understanding the role of CTAs such as CTA1 in these processes is crucial for developing targeted cancer therapies (Simpson et al., 2005).
Therapeutic Targets in Various Cancer Types
CT antigens are emerging as therapeutic targets for various types of cancers, including urological malignancies. Research has shown that CT antigens like CTA1 have potential roles as novel biomarkers with increased specificity and sensitivity compared to current clinical markers, as well as therapeutic targets for cancer immunotherapy (Kulkarni et al., 2012).
Customizable Platforms for Serological Analysis
Novel quantitative protein microarray platforms have been developed for the multiplexed serological analysis of autoantibodies to CT antigens like CTA1. Such platforms can quantify anti-CT antigen autoantibody profiles in patient sera, aiding in disease marker development, therapeutic vaccine evaluation, and potentially pre-symptomatic cancer diagnosis (Beeton-Kempen et al., 2014).
Understanding CTA Expression and Regulation
Research on CTA biology, including that of CTA1, has gained interest due to their potential as therapeutic agents. Studies focus on their expression, regulation, and function, with insights into epigenetic events like DNA methylation regulating their expression in normal and transformed cells. This understanding can inform the design of new combination therapies to improve the efficacy of current CTA-based immunotherapeutic regimens (Fratta et al., 2011).
特性
配列 |
MPFATPMEA |
|---|---|
ソース |
Homo sapiens (human) |
保存方法 |
Common storage 2-8℃, long time storage -20℃. |
同義語 |
Cancer/testis antigen 1 (94-102); NY-ESO-1 (94-102) |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。



